molecular formula C11H12N4O B3274886 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one CAS No. 61667-17-2

5-Amino-6-(benzylamino)pyrimidin-4(3H)-one

Cat. No.: B3274886
CAS No.: 61667-17-2
M. Wt: 216.24 g/mol
InChI Key: NTFAJDFIWPNING-UHFFFAOYSA-N
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Description

5-Amino-6-(benzylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 5th position, a benzylamino group at the 6th position, and a keto group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-diaminopyrimidine and benzylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(benzylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino and benzylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to facilitate nucleophilic attack.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-6-(benzylamino)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving pyrimidine derivatives.

    Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects such as the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-6-(methylamino)pyrimidin-4(3H)-one
  • 5-Amino-6-(phenylamino)pyrimidin-4(3H)-one
  • 5-Amino-6-(ethylamino)pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 5-Amino-6-(benzylamino)pyrimidin-4(3H)-one is unique due to the presence of the benzylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for specific research and therapeutic applications.

Properties

IUPAC Name

5-amino-4-(benzylamino)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-9-10(14-7-15-11(9)16)13-6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFAJDFIWPNING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=O)NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40492182
Record name 5-Amino-6-(benzylamino)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61667-17-2
Record name 5-Amino-6-[(phenylmethyl)amino]-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61667-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-6-(benzylamino)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40492182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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